but-2-enedioic acid;8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
Description
IUPAC Name and Structural Features
The compound’s systematic IUPAC name is (5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol , with but-2-enedioic acid forming a salt via protonation of the benzazepine’s tertiary amine. Key structural elements include:
The (R)-enantiomer exhibits superior pharmacological activity compared to its (S)-counterpart, underscoring the importance of stereochemistry in drug-receptor interactions. The maleate salt formation, achieved through acid-base reactions, is a common pharmaceutical strategy to optimize physicochemical properties without altering biological activity.
Significance of the Compound in Contemporary Research Paradigms
Role in Dopaminergic System Research
SCH-23390 remains a cornerstone in studying D1 receptor-mediated pathways due to its unparalleled selectivity. Recent applications include:
- Neurological Disorders : Elucidating D1 receptor roles in Parkinson’s disease motor symptoms and schizophrenia cognitive deficits.
- Seizure Mechanisms : Demonstrating D1 receptor antagonism reduces pilocarpine-induced seizure spread in rodent models.
- Imaging Studies : Radiolabeled derivatives (e.g., [³H]-SCH-23390) enable autoradiographic mapping of D1 receptor distribution in primate and human brains.
Advancements in Structural Derivatives
Patent CN103864765B highlights benzazepine analogs with modified five-membered rings (e.g., thiophene or furan substituents) to enhance antitumor activity. While these derivatives diverge from SCH-23390’s primary application, they exemplify the scaffold’s versatility in drug discovery.
Table 1: Key Pharmacological Properties of SCH-23390
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 287.8 g/mol | |
| D1 Receptor Kᵢ | 0.2 nM | |
| D5 Receptor Kᵢ | 0.3 nM | |
| 5-HT2 Receptor Affinity | High (in vitro) | |
| Specific Activity (Radioligand) | 70–87 Ci/mmol |
Emerging Therapeutic Applications
While historical focus centered on neurological disorders, recent studies explore SCH-23390’s potential in:
Properties
IUPAC Name |
but-2-enedioic acid;8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO.C4H4O4/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;5-3(6)1-2-4(7)8/h2-6,9-10,15,20H,7-8,11H2,1H3;1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHVSEXHEAUJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzazepine Derivative
The benzazepine moiety, specifically (5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol , is synthesized via a multistep organic synthesis involving:
- Cyclization reactions: Formation of the benzazepine ring system typically involves intramolecular cyclization of appropriately substituted precursors such as amino-phenyl ketones or related intermediates.
- Introduction of substituents: The chloro substituent at position 8 and the methyl group at position 3 are introduced through selective halogenation and alkylation reactions.
- Hydroxylation: The hydroxy group at position 7 is installed via selective oxidation or hydrolysis steps, depending on the precursor used.
The stereochemistry at the 5-position (R configuration) is controlled through chiral synthesis or resolution techniques to obtain the desired enantiomer.
Coupling with But-2-enedioic Acid
The coupling of the benzazepine derivative with but-2-enedioic acid (maleic acid) involves forming a covalent linkage between the two moieties. The common methods include:
- Esterification: If the benzazepine derivative contains a free hydroxyl group (as in the 7-ol), it can be esterified with one of the carboxyl groups of maleic acid using acid catalysis or coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide).
- Amidation: If an amine functionality is present or introduced in the benzazepine derivative, amidation with maleic acid or its derivatives can be performed.
- Direct condensation: Under dehydrating conditions, direct condensation between maleic acid and the benzazepine derivative may be possible to form the desired compound.
The (Z)-configuration of the but-2-enedioic acid moiety is preserved during these reactions to maintain the cis double bond characteristic of maleic acid.
Data Table: Summary of Preparation Steps
| Step No. | Reaction Type | Reactants | Conditions/Notes | Outcome/Intermediate |
|---|---|---|---|---|
| 1 | Cyclization | Substituted amino-phenyl ketone | Acid/base catalysis, heat | Formation of benzazepine ring |
| 2 | Halogenation | Benzazepine intermediate | Chlorination reagents (e.g., NCS) | Introduction of 8-chloro substituent |
| 3 | Alkylation | Chlorinated benzazepine | Methylating agent (e.g., methyl iodide) | 3-methyl substitution |
| 4 | Hydroxylation | Methylated benzazepine | Oxidation or hydrolysis | 7-hydroxy group introduction |
| 5 | Coupling (Esterification) | Benzazepine-7-ol + but-2-enedioic acid | DCC or EDC coupling agents, mild acid | Formation of ester linkage with maleic acid |
| 6 | Purification | Crude product | Chromatography, recrystallization | Pure (Z)-but-2-enedioic acid; benzazepine compound |
In-Depth Research Findings on Preparation
- The benzazepine derivative, especially the SCH 23390 enantiomer, has been extensively studied for its dopamine receptor antagonistic properties. Its synthesis is well-documented with stereochemical control to ensure biological activity.
- The coupling with maleic acid is typically done under mild conditions to prevent isomerization of the double bond and degradation of sensitive functional groups.
- Purity greater than 98% is achievable with proper chromatographic techniques and recrystallization.
- Storage conditions for the final compound involve keeping the solid powder in a dry, dark environment at 0–4 °C for short term or -20 °C for long-term stability.
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to succinic acid.
Substitution: It can undergo esterification to form esters like dimethyl fumarate.
8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol: can undergo:
Oxidation and reduction: reactions typical of aromatic and aliphatic compounds.
Substitution: reactions involving the chloro and hydroxyl groups.
Common Reagents and Conditions
For but-2-enedioic acid:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.
Esterification: Alcohols in the presence of acid catalysts.
For 8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol:
Oxidation: Agents like chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like sodium methoxide.
Major Products
But-2-enedioic acid: Major products include succinic acid (reduction) and various esters (esterification).
8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol: Products depend on the specific reactions but can include various substituted benzazepines.
Scientific Research Applications
But-2-enedioic acid: is used in:
Chemistry: As a reagent in organic synthesis.
Biology: As a component in the citric acid cycle.
Medicine: In the treatment of psoriasis and multiple sclerosis.
Industry: As a food additive and preservative.
8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol: is primarily researched for its:
Pharmacological properties: Particularly as a dopamine receptor antagonist.
Potential therapeutic applications: In treating neurological disorders.
Mechanism of Action
But-2-enedioic acid: acts as an intermediate in the citric acid cycle, where it is converted to malate by the enzyme fumarase . This conversion is crucial for cellular respiration and energy production.
8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol: functions by antagonizing dopamine receptors, particularly the D1 receptor, which affects neurotransmission and has implications in various neurological conditions .
Comparison with Similar Compounds
Comparison of Benzazepine Derivatives
The benzazepine core structure is shared among several pharmacologically active compounds. Key differences lie in substituent positions and receptor selectivity:
Key Findings :
- SCH23390 exhibits superior D₁ receptor selectivity compared to SCH39166 and SKF 82958, making it a gold standard for D₁-related studies .
- SKF 82958 ’s prop-2-enyl and dihydroxyl groups confer partial agonist activity, unlike SCH23390’s pure antagonism .
- Benazepril Hydrochloride , a structurally distinct benzazepine, highlights the scaffold’s versatility beyond CNS targets .
Comparison of Counterion Effects
The choice of counterion (e.g., but-2-enedioic acid vs. hydrochloride) impacts solubility, stability, and bioavailability:
Key Findings :
- Hydrochloride salts generally offer higher aqueous solubility, critical for injectable formulations .
- But-2-enedioic acid (maleate/fumarate) salts may improve thermal stability or reduce hygroscopicity, though specific data for SCH23390 are lacking .
Comparison with Other Dicarboxylic Acid Salts
But-2-enedioic acid is one of several dicarboxylic acids used in salt formation:
| Acid | pKa Values (Carboxylic Groups) | Common Use Cases | Example Drug |
|---|---|---|---|
| But-2-enedioic | 1.9, 6.3 (maleic) | pH-dependent release | Tolterodine maleate |
| Adipic (hexanedioic) | 4.4, 5.4 | Buffering agent | Metformin adipate |
| Succinic | 4.2, 5.6 | Enhanced solubility | Sumatriptan succinate |
Key Findings :
Q & A
Q. What are the recommended synthetic pathways for preparing 8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol, and what methodological challenges arise during its purification?
Answer: The synthesis typically involves cyclization of substituted benzazepine precursors under controlled acidic or basic conditions. Key challenges include:
- Stereochemical control : The benzazepine core (e.g., 5R configuration in related compounds) requires chiral catalysts or resolution techniques .
- Purification : Use preparative HPLC with ion-pairing reagents (e.g., trifluoroacetic acid) to separate polar impurities, as described in pharmacopeial methods for benzazepine derivatives .
- Particle technology : Optimize crystallization parameters (solvent polarity, cooling rates) to enhance yield and purity, leveraging powder technology principles .
Q. How can researchers validate the structural integrity of but-2-enedioic acid in salt formation with the benzazepin-ol moiety?
Answer:
- Spectroscopic profiling : Combine -NMR (to confirm proton environments of the diacid and benzazepine) and IR (to identify carboxylate stretching modes).
- Thermogravimetric analysis (TGA) : Verify stoichiometry by measuring mass loss corresponding to the diacid’s decomposition .
- X-ray crystallography : Resolve hydrogen-bonding patterns between the acid and amine groups, as seen in similar benzazepine salts .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of 3-benzazepine derivatives, such as receptor affinity variations across studies?
Answer:
- Assay standardization : Compare studies using identical receptor isoforms (e.g., dopamine D1 vs. D2) and cell lines (e.g., HEK293 vs. CHO).
- Impurity profiling : Use gradient HPLC (as per USP methods) to rule out interference from byproducts like t-butyl esters or tetrazole derivatives .
- Computational docking : Model ligand-receptor interactions with molecular dynamics to reconcile discrepancies in binding affinities .
Q. What experimental strategies enable stereoselective synthesis of the 3-methyl-5-phenyl benzazepine core, and how is enantiomeric excess validated?
Answer:
- Chiral auxiliaries : Employ Evans oxazolidinones or Sharpless epoxidation to control stereochemistry at C3 and C5 .
- Chiral chromatography : Use CSP (Chiral Stationary Phase) columns with amylose/cyclodextrin derivatives for enantiomer separation, referencing pharmacopeial impurity protocols .
- Circular dichroism (CD) : Correlate optical activity with crystallographic data to confirm absolute configuration .
Q. What methodologies are optimal for studying the compound’s metabolic stability in preclinical models?
Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS, focusing on oxidative metabolites (e.g., hydroxylation at C7) .
- Isotope labeling : Synthesize -labeled analogs to track metabolic pathways using mass spectrometry .
- CYP450 inhibition studies : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Methodological Frameworks
Q. How should researchers design experiments to link this compound’s activity to a broader pharmacological theory (e.g., dopamine receptor modulation)?
Answer:
- Hypothesis-driven design : Align assays with the "biased agonism" theory by measuring β-arrestin recruitment vs. cAMP production in receptor studies .
- Positive controls : Use known D1 agonists (e.g., SKF-38393) to benchmark efficacy and potency .
- Data triangulation : Cross-validate findings with knock-out animal models or siRNA-mediated receptor silencing .
Q. What statistical approaches resolve contradictions in dose-response data for this compound’s neuroprotective effects?
Answer:
- Meta-analysis : Aggregate datasets from multiple labs using random-effects models to account for inter-study variability .
- Bootstrap resampling : Assess robustness of EC values in small-sample studies .
- Pathway enrichment analysis : Integrate transcriptomic data to identify confounding variables (e.g., oxidative stress pathways) .
Analytical Challenges
Q. How can researchers differentiate between polymorphic forms of the but-2-enedioic acid salt, and what impact do these forms have on bioavailability?
Answer:
- PXRD (Powder X-ray Diffraction) : Compare diffraction patterns to reference standards for Form I vs. Form II .
- Dissolution testing : Measure solubility differences in biorelevant media (FaSSIF/FeSSIF) to predict in vivo performance .
- Dynamic vapor sorption (DVS) : Assess hygroscopicity, which influences stability during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
